3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1309980-15-1
VCID: VC0170772
InChI: InChI=1S/C19H21BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,21,23)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Molecular Formula: C19H21BN2O5
Molecular Weight: 368.196

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.: 1309980-15-1

Cat. No.: VC0170772

Molecular Formula: C19H21BN2O5

Molecular Weight: 368.196

* For research use only. Not for human or veterinary use.

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 1309980-15-1

Specification

CAS No. 1309980-15-1
Molecular Formula C19H21BN2O5
Molecular Weight 368.196
IUPAC Name 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C19H21BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,21,23)
Standard InChI Key KSKXAUWSUIJJNE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Introduction

3-Nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with a molecular formula of C19H21BN2O5 and a molecular weight of 368.19 g/mol . This compound belongs to the class of benzamides, which are derivatives of benzoic acid, and incorporates a boron-containing moiety, specifically a dioxaborolane ring. The presence of the nitro group and the phenyl ring attached to the nitrogen atom adds to its structural complexity and potential reactivity.

Synthesis and Applications

While specific synthesis details for 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are not readily available, compounds with similar structures often involve multi-step reactions including the formation of the dioxaborolane ring and subsequent coupling reactions to attach the benzamide and nitrophenyl moieties.

The applications of this compound could be diverse, given its structural features. Boron-containing compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable boronate esters . The presence of the nitro group could also make it useful in further chemical transformations or as a precursor for other nitroaromatic compounds.

Potential Applications Table

Potential UseDescription
Organic SynthesisUseful in Suzuki-Miyaura cross-coupling reactions due to the boronate ester functionality.
Pharmaceutical PrecursorCould serve as a precursor for synthesizing other compounds with potential biological activity.
Materials ScienceThe unique chemical structure might offer applications in materials chemistry, such as in the development of new polymers or functional materials.

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